2-(4-Chlorophenyl)-4-methylpyrrolidine
Description
2-(4-Chlorophenyl)-4-methylpyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their bioactivity, structural versatility, and role as intermediates in synthesizing complex molecules.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
FSOXCWDOKWTCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound . Another method involves the cyclization of N-(4-chlorophenyl)-N-methylpropanamide using a suitable cyclizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4-methylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyridine-Based Analogues
2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1) :
- Structure : Pyridine ring with a chlorophenyl-methyl group at position 2.
- Key Differences : Replacing pyrrolidine with pyridine introduces aromaticity and reduces basicity. The absence of a methyl group at position 4 simplifies steric interactions.
- Applications : Used as a pharmaceutical intermediate, particularly in antihistamines and CNS-targeting agents .
- 4-(4-Chlorophenyl)-3-cyano-2-ethoxymethylideneamino-6-(4-methoxyphenyl)pyridine (Compound 11 in ): Structure: Pyridine with chlorophenyl, methoxyphenyl, and cyano substituents. This may enhance solubility but reduce membrane permeability .
Pyrrolidine Derivatives
Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7) :
- Structure : Pyrrolidine substituted with a bulky 4-(4-chlorophenyl)-3-phenyl-2-butenyl group at position 1.
- Comparison : The extended butenyl chain increases molecular weight (MW: ~327 g/mol) and lipophilicity compared to the target compound. This substitution pattern may favor interactions with hydrophobic protein pockets .
- 2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (): Structure: Pyridine-pyrrolidine hybrids with diverse substituents (e.g., -NO₂, -OCH₃, -CH₃). Key Data:
- Melting Points : 259–287°C (higher than typical pyrrolidines due to extended conjugation).
- IR Peaks: -CN (2183 cm⁻¹), C=O (1672 cm⁻¹), and aromatic C=C (1459–1572 cm⁻¹) .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
2-(4-Chlorophenyl)-4-methylpyrrolidine is a chemical compound characterized by its unique structure, featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 211.68 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant properties.
- Neuroprotective Properties : It has shown promise in protecting dopaminergic neurons from neurotoxic agents, which is particularly relevant for conditions like Parkinson's disease.
- Anti-inflammatory Activity : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in inflammatory disorders.
The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. Notably, it may interact with neuropeptide systems involved in stress responses and appetite control. For instance, studies have highlighted its potential antagonistic effects on certain neuropeptide receptors, which could modulate feeding behavior and energy homeostasis .
Neuroprotective Effects
A study investigated the protective effects of compounds related to this compound against lipopolysaccharide (LPS)-induced neuroinflammation. The findings demonstrated that these compounds significantly reduced nitric oxide production and inhibited the release of pro-inflammatory cytokines in microglial cells. This suggests their potential utility in treating neuroinflammatory conditions associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications to the pyrrolidine ring and substituent groups can significantly influence biological activity. For example, variations in the length and type of substituents on the phenyl ring have been shown to affect receptor binding affinity and potency .
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl) piperidine | Contains a piperidine ring instead of pyrrolidine | Often exhibits stronger analgesic properties |
| 2-(3-Chlorophenyl)-4-methylpyrrolidine | Similar structure but with a different halogen position | May show altered biological activity |
| 1-(4-Fluorophenyl) piperazine | Piperazine ring and fluorine substitution | Potentially different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
